molecular formula C10H8N4 B14603547 11H-[1,3,5]triazepino[1,2-a]benzimidazole CAS No. 60306-65-2

11H-[1,3,5]triazepino[1,2-a]benzimidazole

Cat. No.: B14603547
CAS No.: 60306-65-2
M. Wt: 184.20 g/mol
InChI Key: PDSJDJGOSKYGGC-UHFFFAOYSA-N
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Description

11H-[1,3,5]triazepino[1,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of triazepine derivatives, which are known for their significant biological activities. These compounds are commonly found in natural products and bioactive pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-[1,3,5]triazepino[1,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with various reagents such as 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

11H-[1,3,5]triazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .

Scientific Research Applications

11H-[1,3,5]triazepino[1,2-a]benzimidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-[1,3,5]triazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-[1,3,5]triazepino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

60306-65-2

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1H-[1,3,5]triazepino[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-7-11-5-6-14(9)10/h1-7H,(H,11,12,13)

InChI Key

PDSJDJGOSKYGGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CN=CN3

Origin of Product

United States

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